Cas no 98769-81-4 (Reboxetine)

Reboxetine structure
Product name:Reboxetine
Reboxetine Chemical and Physical Properties
Names and Identifiers
-
- Reboxetine
- (2R)-2-[(R)-(2-Ethoxyphenoxy)phenylmethyl]morpholine
- Reboxetine mesylate
- (+/-)-(2R*)-2-((.ALPHA.R*)-.ALPHA.-(O-ETHOXYPHENOXY)BENZYL)MORPHOLINE
- (2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
- AKOS015966368
- HSDB 7701
- BCP12060
- 71620-89-8
- REBOXETINE [HSDB]
- REBOXETINE [WHO-DD]
- DTXSID1048257
- D08472
- Morpholine, 2-[(R)-(2-ethoxyphenoxy)phenylmethyl]-, (2R)-rel-
- Reboxetine (INN)
- EN300-19659906
- Reboxetine [INN]
- AB00920697_06
- CS-0003444
- A837261
- US9944618, Compound ID No. 178
- Reboxetine [INN:BAN]
- D95753
- R,R-reboxetine
- Edronax (TN)
- 105017-38-7
- SCHEMBL34533
- CHEBI:135342
- AS-56251
- Reboxe- tine
- Morpholine, 2-[(2-ethoxyphenoxy)phenylmethyl]-, (R*,R*)-
- (R)-2-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholine
- DTXSID401315414
- 41X
- (R,R)-(-)-Reboxetine
- (R)-2-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholine methanesulfonate
- CHEMBL383921
- 2-[(2-ethoxyphenoxy)-phenyl-methyl]morpholine
- (2r)-2-[(R)-(2-Ethoxyphenoxy)(Phenyl)methyl]morpholine
- Morpholine, 2-((R)-(2-ethoxyphenoxy)phenylmethyl)-, (2R)-rel-
- REBOXETINE [VANDF]
- DB00234
- UNII-947S0YZ36I
- Reboxitine
- 947S0YZ36I
- 98769-81-4
- Norebox
- REBOXETINE [MI]
- BDBM388642
- HY-14560
-
- Inchi: 1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1
- InChI Key: CBQGYUDMJHNJBX-RTBURBONSA-N
- SMILES: CCOC1=CC=CC=C1O[C@@H]([C@H]1CNCCO1)C1=CC=CC=C1
Computed Properties
- Exact Mass: 313.168
- Monoisotopic Mass: 313.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 39.7A^2
Experimental Properties
- Density: 1.113
- Melting Point: 170-171°
- Boiling Point: 443.7°C at 760 mmHg
- Flash Point: 188.2°C
- PSA: 39.72000
- LogP: 3.52260
Reboxetine Related Literature
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
98769-81-4 (Reboxetine) Related Products
- 98819-76-2((S,S)-Reboxetine)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
CN Supplier
Bulk

Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent

Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk

钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
